molecular formula C13H10N2S2 B2839482 1-phenyl-4-(thiophen-2-yl)-1h-imidazole-2-thiol CAS No. 154548-79-5

1-phenyl-4-(thiophen-2-yl)-1h-imidazole-2-thiol

Cat. No.: B2839482
CAS No.: 154548-79-5
M. Wt: 258.36
InChI Key: JWNJLMSOHQHFTF-UHFFFAOYSA-N
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Description

1-Phenyl-4-thien-2-yl-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and a thienyl group

Scientific Research Applications

1-Phenyl-4-thien-2-yl-1H-imidazole-2-thiol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-(thiophen-2-yl)-1h-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thienyl-substituted aldehydes with phenyl-substituted amines in the presence of a dehydrating agent. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-thien-2-yl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, dihydroimidazole derivatives, and various substituted phenyl or thienyl compounds .

Mechanism of Action

The mechanism of action of 1-phenyl-4-(thiophen-2-yl)-1h-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Phenyl-1H-imidazole-2-thiol
  • 4-Phenyl-1H-imidazole
  • 1-Phenyl-4-thien-2-yl-1H-imidazole

Uniqueness: 1-Phenyl-4-thien-2-yl-1H-imidazole-2-thiol is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2/c16-13-14-11(12-7-4-8-17-12)9-15(13)10-5-2-1-3-6-10/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNJLMSOHQHFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333681
Record name 3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

154548-79-5
Record name 3-phenyl-5-thiophen-2-yl-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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